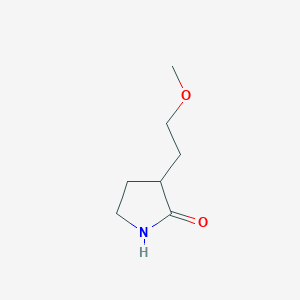

3-(2-Methoxyethyl)pyrrolidin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-methoxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-5-3-6-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWJZHPYAYUZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-43-0 | |

| Record name | 3-(2-methoxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Methoxyethyl Pyrrolidin 2 One and Its Advanced Precursors

Established Synthetic Routes to the Pyrrolidinone Core of 3-(2-Methoxyethyl)pyrrolidin-2-one

The construction of the pyrrolidinone skeleton is a well-established field in organic chemistry. Key strategies include the intramolecular cyclization of linear precursors and cycloaddition reactions.

The most direct and common method for synthesizing pyrrolidin-2-ones (γ-lactams) is the intramolecular cyclization of γ-amino acids. nih.govnih.gov For the target molecule, this would involve the cyclization of 4-amino-6-methoxyhexanoic acid. This process typically occurs under thermal conditions, often with the removal of water, to drive the equilibrium towards the formation of the stable five-membered lactam ring. The precursor, γ-aminobutyric acid (GABA), is a well-known starting material for producing the parent compound, 2-pyrrolidone. nih.govresearchgate.net The synthesis of the required substituted γ-amino acid precursor can be a multi-step process in itself, often starting from commercially available materials.

Alternative cyclization approaches include the reductive amination of keto acids. For instance, levulinic acid and its esters can be converted to pyrrolidinones through reductive amination, a reaction that can be catalyzed by heterogeneous catalysts like porous TiO2-supported platinum nanoparticles. organic-chemistry.org Another method involves the tandem reductive amination/alkylation-cycloamidation of keto or amino acids using monotrifluoroacetoxyborane-amines. organic-chemistry.org

Table 1: Selected Lactamization and Cyclization Approaches

| Precursor Type | Methodology | Key Reagents/Catalysts | Notes | Reference |

|---|---|---|---|---|

| γ-Amino Acids | Intramolecular Cyclization | Heat | A fundamental and direct route to γ-lactams. | nih.gov |

| Keto Acids (e.g., Levulinic Acid) | Reductive Amination | H₂, Pt/P-TiO₂ | Applicable for converting biomass-derived feedstocks. | organic-chemistry.org |

| ω-Azido Carboxylic Acids | Intramolecular Schmidt Reaction | Tf₂O | Provides a route to 2-substituted pyrrolidines. | organic-chemistry.org |

| Lactones and Amines | Iridium-Catalyzed Amidation | Ir catalyst | Directly converts lactones to lactams. | organic-chemistry.org |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various cyclic compounds, including nitrogen-containing heterocycles. acs.org This reaction utilizes ruthenium-based catalysts, such as the Grubbs first and second-generation catalysts, to form a new double bond within a molecule, leading to cyclization. acs.org

To synthesize a pyrrolidinone ring via RCM, an acyclic precursor containing both an amine (or amide) functionality and two terminal alkenes, or an alkene and an alkyne (enyne metathesis), is required. acs.org For this compound, a potential precursor would be an N-allyl-4-(2-methoxyethyl)but-2-enamide. The RCM reaction would then form the five-membered ring, followed by reduction of the resulting double bond to yield the saturated pyrrolidinone. Enyne metathesis is particularly atom-economical and produces conjugated dienes that can be used in further transformations. acs.orgacs.org

Stereoselective Synthesis of Enantiopure this compound

Creating the chiral center at the C3 position with a specific stereochemistry is crucial for many applications. This is achieved through asymmetric synthesis, which can be broadly divided into catalytic methods and substrate-controlled methods using chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Several catalytic strategies are applicable to the synthesis of chiral pyrrolidinones.

Asymmetric Hydrogenation: The hydrogenation of a pyrrole (B145914) or pyrrolinone precursor containing a C3 exocyclic double bond using a chiral catalyst can establish the stereocenter. acs.org Catalytic hydrogenation of highly substituted pyrroles can be highly diastereoselective, affording functionalized pyrrolidines with multiple new stereocenters. acs.orgresearchgate.net

Catalytic Asymmetric Cycloadditions: The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine (B122466) ring with control over multiple stereocenters. rsc.orgacs.org Chiral catalysts, often based on copper or silver, can induce high enantioselectivity. rsc.org

Asymmetric Aminopalladation: Chiral palladium catalysts, such as ferrocenyloxazoline palladacycles (FOP catalysts), can be used to catalyze the asymmetric cyclization of appropriate acyclic precursors to form chiral 5-membered nitrogen heterocycles, including pyrrolidinones, with high enantiomeric excess (ee). acs.org

Table 2: Asymmetric Catalytic Methods for Pyrrolidinone Synthesis

| Methodology | Catalyst Type | Typical Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Substituted Pyrroles/Pyrrolinones | High diastereoselectivity. | acs.orgresearchgate.net |

| Asymmetric [3+2] Cycloaddition | Chiral Copper(I) or Silver complexes | Azomethine ylides and alkenes | Creates multiple stereocenters simultaneously. | rsc.orgacs.org |

| Asymmetric Aminopalladation | Chiral FOP Palladacycles | Allylic N-arylsulfonylcarbamates | High enantioselectivity (up to 99% ee). | acs.org |

| Enzymatic C-H Amidation | Engineered Myoglobin (B1173299) (Mb*) | Dioxazolones | High yield and excellent enantioselectivity under mild conditions. | nih.gov |

An alternative strategy involves substrate-controlled diastereoselective reactions. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. acs.org

For the synthesis of 3-substituted pyrrolidinones, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, can be attached to the nitrogen of a pyrrolidinone precursor. wikipedia.orgacs.org Subsequent alkylation at the C3 position with a 2-methoxyethyl group would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final step involves the cleavage of the auxiliary to yield the enantiopure product. acs.org This approach has been successfully used in the synthesis of complex chiral pyrrolidine fragments for pharmaceuticals. acs.org

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or tartaric acid, as starting materials. nih.gov For instance, L- or D-glutamic acid is a common starting material for chiral 2-pyrrolidinone (B116388) derivatives.

Green Chemistry and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. These principles aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Biocatalysis: Enzymes can be used to perform chemical transformations with high selectivity under mild, aqueous conditions. For example, engineered versions of the protein myoglobin have been developed to catalyze the asymmetric synthesis of β-, γ-, and δ-lactams via intramolecular C–H amidation with excellent yield and enantioselectivity. nih.gov Laccase enzymes have also been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in environmentally benign solvents like water or ethanol (B145695) reduces waste and potential environmental impact. The Castagnoli-Cushman reaction, a multicomponent reaction to form γ- and δ-lactams, has been developed under solvent-free conditions, broadening its scope and environmental friendliness. researchgate.net

Electrochemical Synthesis: Electrosynthesis can replace hazardous or expensive chemical oxidants and reductants with electricity. An electrochemical lactamization using CO₂ as a carbonyl source has been reported, offering an eco-friendly and convenient method for synthesizing lactams under transition-metal-free conditions. rsc.org

Continuous Flow Processing: Continuous manufacturing can offer improved safety, efficiency, and sustainability compared to traditional batch processes, particularly for high-volume chemicals like β-lactam antibiotics. digitellinc.com

Applying these green principles to the synthesis of this compound could involve using a biocatalytic C-H amidation approach, developing a solvent-free multicomponent reaction, or designing an electrochemical cyclization, thereby minimizing the environmental footprint of its production.

Solvent-Free and Aqueous Medium Reactions

Solvent-free and aqueous reaction conditions represent a significant advancement in green chemistry, minimizing the environmental impact of chemical synthesis. While numerous studies have explored such conditions for the synthesis of various lactams and heterocyclic compounds, a specific protocol for the synthesis of this compound under these conditions has not been reported. General approaches to pyrrolidinone synthesis often involve the cyclization of γ-amino acids or the reduction of succinimides, which could theoretically be adapted. However, without experimental data, reaction efficiency, yields, and the compatibility of the methoxyethyl side chain with these conditions remain speculative.

Photoredox and Electrocatalytic Synthetic Protocols

Photoredox and electrocatalytic methods have emerged as powerful tools for the construction of complex molecular architectures under mild conditions. These techniques often enable novel bond formations and offer alternative synthetic routes that are not accessible through traditional thermal methods. While the application of these strategies to the synthesis of substituted pyrrolidinones is an active area of research, there are no specific reports detailing the photoredox or electrocatalytic synthesis of this compound. The potential for radical-based cyclizations or C-H functionalization approaches, facilitated by light or electricity, to construct this molecule is theoretically plausible but awaits experimental validation.

Functionalization Strategies for the this compound Scaffold

The ability to selectively functionalize a molecule is crucial for developing structure-activity relationships and creating new chemical entities with desired properties. For the this compound scaffold, several positions are amenable to functionalization, yet specific examples in the literature are absent.

Regioselective Functionalization at the Pyrrolidinone Nitrogen Atom

N-functionalization of the pyrrolidinone ring is a common strategy to introduce molecular diversity. Typical reactions include alkylation, arylation, and acylation. For this compound, deprotonation of the nitrogen with a suitable base followed by reaction with an electrophile would be the standard approach. The choice of base and reaction conditions would be critical to avoid competing reactions at other positions. However, no published studies have documented the specific conditions or the range of electrophiles successfully employed for this particular substrate.

Selective Derivatization of the Methoxyethyl Side Chain

The methoxyethyl side chain offers another handle for derivatization. Cleavage of the methyl ether to reveal a primary alcohol would be a key transformation, opening up possibilities for esterification, etherification, or oxidation. Reagents such as boron tribromide or hydrobromic acid are commonly used for ether cleavage, but their compatibility with the lactam functionality in this compound would need to be carefully evaluated. To date, no specific methods for the selective derivatization of the methoxyethyl side chain of this compound have been reported.

Advanced C-H Activation and Functionalization at Ring Positions

Direct C-H activation has become a transformative strategy in organic synthesis, allowing for the direct introduction of functional groups without the need for pre-installed handles. The pyrrolidinone ring of this compound possesses several C-H bonds that could potentially be targeted for functionalization. However, the regioselectivity of such reactions would be a significant challenge. While there is a growing body of literature on the C-H functionalization of related lactam systems, no studies have specifically addressed the C-H activation of the this compound ring.

Multi-Step Total Syntheses Featuring the this compound Moiety

The incorporation of the this compound moiety into more complex molecules in the context of a total synthesis has not been described in the available literature. Its potential as a building block in the synthesis of biologically active compounds or functional materials remains unexplored.

Chemical Reactivity and Mechanistic Elucidation of 3 2 Methoxyethyl Pyrrolidin 2 One

Reactivity of the Pyrrolidinone Lactam System in 3-(2-Methoxyethyl)pyrrolidin-2-one

The γ-lactam, a five-membered cyclic amide, is a cornerstone of many biologically active compounds and synthetic intermediates. Its reactivity is characterized by the delocalization of the nitrogen lone pair into the carbonyl group, which imparts stability to the amide bond but also defines its reaction pathways.

The carbonyl carbon of the pyrrolidinone ring is an electrophilic center, making it a target for nucleophiles. This interaction typically proceeds via a nucleophilic acyl substitution mechanism, which can either preserve the ring or lead to its opening. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, expelling the leaving group. In the context of the lactam, the "leaving group" is part of the ring itself, meaning that for substitution to occur without ring opening, the reaction must be followed by ring closure.

However, under many conditions, the reaction leads to the cleavage of the amide bond and the opening of the pyrrolidinone ring. This is particularly common under strong acidic or basic conditions that promote hydrolysis. For instance, treatment with a strong base like sodium hydroxide (B78521) would involve the attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate would then break the endocyclic C-N bond, and after a protonation step, would yield the sodium salt of 4-amino-5-methoxyhexanoic acid.

Research on related pyrrolidin-2,4-diones has shown that the 3-position can be readily functionalized. For example, condensation reactions can occur at the methylene (B1212753) group adjacent to the carbonyl, demonstrating the influence of the lactam system on the acidity of neighboring protons. While this compound lacks the dione (B5365651) structure, the principle of activating adjacent positions holds. Ring-opening transformations are also a well-established strategy for creating functionalized linear compounds from cyclic precursors like pyrrolidinones. rsc.orgnih.gov

Thermal decomposition of lactams generally requires high temperatures. The specific pathway of decomposition depends on the substitution pattern and the ring size. For γ-lactams like pyrrolidinone, pyrolysis can lead to various outcomes, including ring expansion, fragmentation into smaller molecules, or polymerization. rsc.orgrsc.org For example, studies on the thermal stability of β-lactams in milk have demonstrated that degradation is highly dependent on temperature, with half-lives decreasing dramatically as temperatures increase from 60°C to 100°C. nih.gov While γ-lactams are generally more stable than the highly strained β-lactams, these findings illustrate the principle of temperature-dependent degradation of the lactam ring.

Table 1: Thermal Degradation of Selected Lactams This table presents data on the thermal stability of various lactam antibiotics in milk, illustrating the effect of temperature on the degradation of the lactam functional group. Although not specific to this compound, it provides a relevant context for the thermal liability of the lactam ring.

| Lactam Compound | Condition | Half-Life (min) | Reference |

|---|---|---|---|

| Amoxicillin | 100°C in milk | 50 | nih.gov |

| Ampicillin | 100°C in milk | 26 | nih.gov |

| Cloxacillin | 100°C in milk | 46 | nih.gov |

| Penicillin G | 100°C in milk | 43 | nih.gov |

| Cefoperazone | High Temperature | 4 | nih.gov |

Transformations Involving the Methoxyethyl Side Chain

The methoxyethyl side chain provides additional reaction sites that are distinct from the lactam ring. The ether linkage and the terminal methyl group are the primary points of potential chemical modification.

The ether bond in the methoxyethyl group is generally stable but can be cleaved under specific, often harsh, conditions. masterorganicchemistry.com The most common method for cleaving simple alkyl ethers is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comkhanacademy.org The reaction mechanism typically involves protonation of the ether oxygen, making it a better leaving group (an alcohol). masterorganicchemistry.com A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms in an SN2 or SN1 reaction, depending on the structure of the ether. youtube.com

For this compound, treatment with excess HBr and heat would likely cleave the ether, first protonating the ether oxygen. The bromide ion would then attack the methyl group in an SN2 reaction to produce methyl bromide and 3-(2-hydroxyethyl)pyrrolidin-2-one. A second substitution could then convert the alcohol to a bromoethyl group. Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving ethers and often operate under milder conditions than strong mineral acids. masterorganicchemistry.com In some cases, selective cleavage of one methoxy (B1213986) group over another can be achieved, often directed by neighboring functional groups. nih.gov

The terminal methyl group and the adjacent methylene group of the side chain consist of sp³-hybridized carbons with only C-H and C-C single bonds. These are the most inert parts of the molecule. Reactions at these sites typically require highly reactive species, such as free radicals, or activation via transition metal catalysis.

Free-radical halogenation, for instance, could functionalize these positions, but it is a notoriously unselective process and would likely lead to a mixture of products, including reaction at the pyrrolidinone ring. A more modern and selective approach involves C-H activation/functionalization, often mediated by a transition metal catalyst. youtube.com In such a reaction, the catalyst could potentially coordinate to the lactam oxygen or nitrogen, directing functionalization to a specific C-H bond on the side chain. While specific examples for this compound are not documented, this remains a plausible synthetic route for modification.

Mechanistic Studies of Reactions Involving this compound

Identification and Trapping of Reactive Intermediates

Without access to specific research dedicated to this compound, any attempt to generate the requested content would be unsubstantiated.

Theoretical and Computational Chemistry Studies of 3 2 Methoxyethyl Pyrrolidin 2 One

Electronic Structure and Conformational Analysis of 3-(2-Methoxyethyl)pyrrolidin-2-one

Density Functional Theory (DFT) is a powerful quantum mechanical method for determining the electronic structure of molecules. A DFT study would be initiated to locate the global minimum energy conformation of this compound. The calculations would likely employ a functional such as B3LYP, which has a proven track record for organic molecules, paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

The optimization process would explore the conformational space arising from the puckering of the pyrrolidinone ring and the rotation around the single bonds of the methoxyethyl side chain. The results would provide key geometric parameters.

Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| N-C(O) | 1.36 Å | |

| N-C(H2) | 1.47 Å | |

| C3-C(side chain) | 1.54 Å | |

| C(side chain)-O | 1.43 Å | |

| O-C(methyl) | 1.42 Å | |

| Bond Angle | O=C-N | 125.0° |

| C-N-C | 112.0° | |

| N-C3-C(side chain) | 110.5° | |

| Dihedral Angle | C1-C2-C3-C4 | 15.0° (Twist) |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a DFT study. Actual values would be determined from the computational output.

Following geometry optimization, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), could be used to refine the electronic energy. Simpler semi-empirical methods, like AM1 or PM3, could also be employed for a qualitative overview of the electronic properties, although with less accuracy than DFT or ab initio methods.

These calculations would yield crucial electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Additionally, the molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Hypothetical Electronic Properties of this compound

| Property | Method | Hypothetical Value |

|---|---|---|

| HOMO Energy | DFT/B3LYP | -6.8 eV |

| LUMO Energy | DFT/B3LYP | 1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 8.0 eV |

| Dipole Moment | DFT/B3LYP | 3.5 D |

| NBO Charge on Carbonyl Oxygen | NBO | -0.65 e |

Note: This data is for illustrative purposes and represents plausible outcomes of such a computational analysis.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide insights into static structures, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a condensed phase.

MD simulations would be performed by placing the molecule in a simulation box filled with explicit solvent molecules, such as water or a less polar solvent like chloroform. A force field like AMBER or CHARMM would be used to describe the interatomic forces. These simulations, typically run for nanoseconds to microseconds, would reveal how the solvent influences the conformational preferences of the methoxyethyl side chain and the pyrrolidinone ring. The analysis would focus on the time evolution of key dihedral angles to identify the most populated conformational states.

Hypothetical Preferred Dihedral Angles of the Methoxyethyl Side Chain in Different Solvents

| Dihedral Angle (C3-Cα-O-Cβ) | Population in Water (%) | Population in Chloroform (%) |

|---|---|---|

| gauche (~60°) | 40 | 30 |

Note: This table is hypothetical and illustrates how solvent polarity could influence the conformational equilibrium.

By simulating a system with multiple molecules of this compound, the potential for self-aggregation can be investigated. The analysis of the radial distribution functions between the centers of mass of the molecules would indicate the propensity for clustering. Furthermore, the specific intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, could be quantified.

Hypothetical Intermolecular Interaction Energies

| Interaction Type | Average Energy (kcal/mol) |

|---|---|

| N-H···O=C Hydrogen Bond | -4.5 |

Note: These values are hypothetical and would be calculated from the MD trajectories.

Computational Elucidation of Reaction Mechanisms for this compound

Computational chemistry is a powerful tool for studying the energetics and pathways of chemical reactions. A hypothetical study could investigate the base-catalyzed hydrolysis of the lactam ring in this compound.

DFT calculations would be employed to map the potential energy surface of the reaction. This would involve locating the structures of the reactants, the tetrahedral intermediate, the transition states, and the final products. The nature of the transition states would be confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate. The activation energies for each step would be determined, providing insight into the reaction kinetics.

Hypothetical Reaction Profile for Lactam Hydrolysis A reaction coordinate diagram would be plotted, showing the relative energies of the reactants, intermediates, transition states, and products. This would visually represent the energy barriers that must be overcome for the reaction to proceed. For instance, the first step, the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, would likely have a lower activation energy than the subsequent ring-opening step.

Transition State Analysis and Energy Barriers of Key Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating their associated energy barriers. For a molecule like this compound, several key reactions could be of interest, including its synthesis, derivatization, and potential metabolic pathways.

For instance, the synthesis of substituted pyrrolidin-2-ones often involves multi-component reactions. Computational studies on similar systems have successfully mapped out the potential energy surfaces for such reactions. nih.govbeilstein-journals.org These studies reveal the stepwise mechanism, identify key intermediates, and calculate the activation energies for each step. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have been used to propose a plausible reaction mechanism and have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. nih.govbeilstein-journals.org

A hypothetical reaction for the derivatization of this compound could be an electrophilic substitution at the C3 position. A transition state analysis for such a reaction would involve locating the transition state structure connecting the reactant and the intermediate (e.g., a sigma complex). The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical Energy Barriers for Key Reactions of a Pyrrolidin-2-one Derivative (based on related systems)

| Reaction Step | Reactants | Transition State (TS) | Product/Intermediate | Calculated Energy Barrier (kcal/mol) |

| N-alkylation | Pyrrolidin-2-one + Alkyl Halide | [Pyrrolidin-2-one---Alkyl---Halide]‡ | N-Alkylpyrrolidin-2-one | 15-25 |

| C3-alkylation (Enolate pathway) | Pyrrolidin-2-one Enolate + Electrophile | [Enolate---Electrophile]‡ | 3-substituted pyrrolidin-2-one | 10-20 |

| Ring Opening (Hydrolysis) | Pyrrolidin-2-one + H₂O | [Pyrrolidin-2-one---H₂O]‡ | γ-aminobutyric acid derivative | 20-30 |

Note: The energy barriers presented are hypothetical and are based on typical values observed in computational studies of related lactam systems. The actual values for this compound would require specific calculations.

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. Molecular orbital theory and analysis of the electrostatic potential are commonly employed for this purpose.

The reactivity of the pyrrolidin-2-one ring is influenced by the amide functionality and the substituents. The carbonyl group is susceptible to nucleophilic attack, while the α-protons to the carbonyl (at C3) can be abstracted by a base to form an enolate, which can then react with electrophiles. The nitrogen atom can also act as a nucleophile in certain reactions.

The presence of the 3-(2-methoxyethyl) substituent would influence the reactivity. The electron-donating nature of the alkyl chain might slightly increase the nucleophilicity of the nitrogen atom and the C3 position. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the sites of nucleophilic and electrophilic attack.

Table 2: Predicted Reactivity Indices for Pyrrolidin-2-one (Illustrative)

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Electrostatic Potential (ESP) Charge |

| C2 (Carbonyl Carbon) | High | Low | Positive |

| O (Carbonyl Oxygen) | Low | High | Negative |

| N (Amide Nitrogen) | Moderate | Moderate | Negative |

| C3 | Moderate | High (if deprotonated) | Slightly Negative |

| C5 | Low | Low | Slightly Negative |

Note: This table provides a qualitative prediction. Actual values would be obtained from quantum chemical calculations on this compound.

Stereoselectivity is a critical aspect of the chemistry of chiral molecules like this compound (assuming it is a single enantiomer). Computational modeling can be used to predict the diastereoselectivity or enantioselectivity of reactions by calculating the energies of the different transition states leading to the various stereoisomers. For example, in the synthesis of substituted pyrrolidines, computational analysis has been used to understand the factors governing stereoselectivity. emich.edu

Rational Design of Derivatives and Analogs Based on Computational Predictions of Reactivity

The insights gained from computational studies on the reactivity and selectivity of the pyrrolidin-2-one scaffold can be leveraged for the rational design of new derivatives and analogs with specific desired properties. nih.gov This approach is a cornerstone of modern drug discovery and materials science. nih.govwiley.com

By understanding the reaction mechanisms and the factors controlling selectivity, chemists can design synthetic routes to novel compounds that might be difficult to access through traditional trial-and-error methods. For example, if a particular biological target requires a derivative of this compound with a substituent at the C5 position, computational models can help predict the most effective synthetic strategy to achieve this.

Furthermore, computational screening of virtual libraries of derivatives can be performed to predict their properties, such as binding affinity to a biological target or specific chemical reactivity. This in silico screening can prioritize a smaller number of promising candidates for actual synthesis and experimental testing, thereby saving time and resources. nih.gov

Table 3: Example of Computationally Guided Design of a Pyrrolidin-2-one Derivative

| Design Goal | Proposed Modification to this compound | Computational Prediction | Rationale |

| Increased Lipophilicity | Addition of a phenyl group at the C5 position | Increased logP value | The phenyl group is a large, nonpolar moiety. |

| Enhanced Hydrogen Bonding Capability | Introduction of a hydroxyl group on the methoxyethyl side chain | Favorable interaction with a hypothetical polar receptor site | The hydroxyl group can act as a hydrogen bond donor and acceptor. |

| Altered Stereochemistry | Synthesis of the opposite enantiomer at C3 | Different spatial arrangement of substituents | To probe stereospecific interactions with a chiral receptor. |

Advanced Methodologies for the Characterization and Study of 3 2 Methoxyethyl Pyrrolidin 2 One

Advanced Spectroscopic Techniques for Elucidating Molecular Transformations In Situ

In situ spectroscopic methods are indispensable for monitoring the progress of chemical reactions in real-time, providing critical data on reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sampling. rsc.org

Real-time NMR Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in real-time (in situ), is a powerful technique for observing the course of a reaction directly within the NMR spectrometer. wiley.com This is often achieved using specialized equipment like flow-tube reactors or high-pressure NMR tubes that allow for monitoring under specific reaction conditions. rsc.orgwiley.com For the synthesis of 3-(2-Methoxyethyl)pyrrolidin-2-one, for instance, via the reductive amination of a suitable keto-ester followed by lactamization, in situ NMR can track the consumption of reactants and the formation of the final product.

By acquiring spectra at regular intervals, researchers can quantify the concentration changes of key species. The disappearance of signals corresponding to the starting materials and the concurrent appearance and increase in intensity of signals characteristic of this compound provide direct kinetic data. youtube.com This allows for the precise determination of reaction endpoints and the optimization of reaction parameters such as temperature, pressure, and catalyst loading. Furthermore, the detection of any unexpected signals may indicate the formation of intermediates or by-products, offering deeper insight into the reaction mechanism. nih.gov

Table 1: Hypothetical In Situ ¹H-NMR Monitoring of this compound Synthesis

| Reaction Time (min) | Reactant A Signal (Integral) | Product CH₂-O Signal (Integral) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 15 | 0.75 | 0.25 | 25% |

| 30 | 0.51 | 0.49 | 49% |

| 60 | 0.22 | 0.78 | 78% |

| 120 | 0.05 | 0.95 | 95% |

| 180 | <0.01 | >0.99 | >99% |

This interactive table illustrates the real-time tracking of reactant consumption and product formation, enabling precise kinetic analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Reaction Progress Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary methods for real-time reaction analysis. mt.com These techniques monitor changes in the vibrational modes of molecules, which are directly related to the presence and transformation of functional groups. mdpi.com Probes can be inserted directly into a reaction vessel, making these methods highly suitable for in situ monitoring. youtube.com

FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR is particularly useful for monitoring solution-phase reactions. irdg.org In the synthesis of this compound, the formation of the lactam ring is characterized by the appearance of a strong carbonyl (C=O) stretching band, typically around 1680-1700 cm⁻¹. Simultaneously, the disappearance of reactant-specific bands, such as the N-H stretch of a primary amine precursor, can be tracked. researchgate.net

Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in various media, including slurries and crystallization processes, where FT-IR may be less effective. youtube.com It is particularly sensitive to non-polar bonds and symmetric stretches. For this compound, Raman could monitor changes in the C-C backbone and C-N bond vibrations as the pyrrolidinone ring forms. It is also a powerful tool for studying polymorphic transitions during crystallization. mt.comyoutube.com

Table 2: Key Vibrational Bands for Monitoring the Synthesis of this compound

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

| Amine (N-H Stretch) | FT-IR | 3300-3500 | Signal decreases |

| Ester (C=O Stretch) | FT-IR | 1735-1750 | Signal decreases |

| Lactam (C=O Stretch) | FT-IR | 1680-1700 | Signal appears and increases |

| Alkoxy (C-O Stretch) | FT-IR / Raman | 1050-1150 | Signal remains/shifts slightly |

| Pyrrolidine (B122466) Ring | Raman | 800-1000 | Characteristic pattern appears |

This interactive table highlights the specific spectral regions monitored by FT-IR and Raman spectroscopy to follow the key molecular transformations.

Chromatographic Methodologies for High-Resolution Separation and Purification

Chromatography is the cornerstone of purification and analytical separation in organic chemistry. For this compound, chromatographic methods are essential for isolating the pure compound from reaction mixtures and for resolving its stereoisomers.

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule possesses a stereocenter at the C3 position of the pyrrolidinone ring, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers ((R) and (S) forms). Since enantiomers often exhibit different biological activities, determining the enantiomeric excess (ee) of a sample is critical. wvu.edu Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose. heraldopenaccess.us

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for a wide range of chiral molecules, including lactams. researchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline resolution. uma.es

Table 3: Illustrative Chiral HPLC Data for Enantiomeric Resolution

| Enantiomer | Retention Time (t_R, min) | Peak Area | Resolution (R_s) |

| (R)-3-(2-Methoxyethyl)pyrrolidin-2-one | 8.54 | 15280 | 2.1 |

| (S)-3-(2-Methoxyethyl)pyrrolidin-2-one | 9.81 | 15195 | - |

This interactive table presents typical output from a chiral HPLC analysis, demonstrating the separation required to calculate enantiomeric purity.

Preparative Chromatography Techniques

Following synthesis, isolating the target compound in high purity and on a larger scale is necessary. Preparative chromatography is the scale-up of analytical chromatography, designed to purify gram-to-kilogram quantities of material. waters.com For this compound, preparative HPLC is a common choice. This involves using larger columns (wider diameter and longer length), higher flow rates, and larger injection volumes compared to analytical HPLC. researchgate.net

The process often begins with the development of an optimized analytical separation method, which is then scaled up. Automated systems with fraction collectors triggered by UV detectors or mass spectrometers (mass-directed purification) are frequently used to isolate the pure product with high efficiency and recovery. microcombichem.com Other techniques like flash chromatography, which uses moderate pressure to speed up separation on silica (B1680970) gel, can also be employed as a cost-effective preliminary purification step before final polishing by preparative HPLC.

Crystallographic Methodologies Applied to this compound

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in its solid state. Beyond simple structure elucidation, crystallographic methodologies are crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. springerprofessional.de Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability, making polymorphism studies vital.

For a compound like this compound, which may not readily form crystals suitable for single-crystal X-ray diffraction (SCXRD), advanced methods are required. rsc.org Method development for crystallization often involves high-throughput screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).

If obtaining a single crystal remains a challenge, X-ray Powder Diffraction (XRPD) becomes an essential tool. jst.go.jp XRPD can be used to identify crystalline phases and distinguish between different polymorphs, each of which will produce a unique diffraction pattern. The structural solution may even be possible from high-quality powder data. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used in tandem with XRPD to identify phase transitions between polymorphs and determine their relative thermal stabilities. mdpi.com The development of these methods is key to controlling the solid-state form of the final product.

Table 4: Hypothetical Polymorph Screening Data for this compound

| Polymorph | Crystallization Solvent | Melting Point (DSC, °C) | Key XRPD Peaks (2θ) |

| Form I | Ethanol (B145695) | 112.5 | 8.1, 12.3, 16.5, 24.4 |

| Form II | Toluene | 105.8 | 9.5, 11.8, 18.2, 21.9 |

| Form III | Acetone/Water | 110.1 | 7.9, 15.8, 19.1, 25.0 |

This interactive table summarizes potential data from a polymorphism study, showing how different crystallization conditions can lead to distinct solid forms with unique physical properties.

Single Crystal X-ray Diffraction Methodologies for Complex Co-crystals

The formation of co-crystals represents a strategic approach in crystal engineering to modify the physical properties of a compound without altering its chemical structure. sci-hub.box A co-crystal is a stoichiometric multi-component crystal formed between two or more compounds that are solid under ambient conditions. sci-hub.box This section details the application of single crystal X-ray diffraction (SC-XRD) for the structural elucidation of complex co-crystals of this compound.

The synthesis of co-crystals of this compound would involve selecting appropriate co-formers. These co-formers are typically molecules capable of forming robust intermolecular interactions, such as hydrogen bonds, with the target compound. Given the structure of this compound, which contains a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor), suitable co-formers could include pharmaceutically acceptable carboxylic acids (e.g., succinic acid, benzoic acid) or other molecules with complementary functional groups. sci-hub.boxresearchgate.net

The primary methods for preparing single crystals of co-crystals suitable for SC-XRD analysis include:

Slow Evaporation: Stoichiometric amounts of this compound and a chosen co-former are dissolved in a suitable solvent or solvent mixture. sci-hub.box The solution is then allowed to evaporate slowly over several days, promoting the growth of high-quality single crystals. sci-hub.box

Liquid-Assisted Grinding: This mechanochemical method involves grinding the two solid components together with a small amount of a liquid. sci-hub.box While often used for screening, it can sometimes yield microcrystals that may be suitable for advanced diffraction techniques. sci-hub.box

Slurry Crystallization: The components are stirred in a solvent in which they have low solubility. Over time, the initial solids can convert to the more stable co-crystal form. nih.gov

Once a suitable single crystal is obtained, it is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). nih.govresearchgate.net As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections.

The key steps in the analysis are:

Data Collection: The intensities and positions of thousands of reflections are meticulously recorded by a detector as the crystal is rotated through various orientations. nih.gov

Structure Solution: The collected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. Direct methods are commonly used to achieve this. researchgate.net

Structure Refinement: The initial model is refined using full-matrix least-squares on F², where F² is the squared structure factor proportional to the measured reflection intensity. researchgate.net This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are often located in difference Fourier maps or placed in calculated positions. nih.govnih.gov

The final output is a detailed three-dimensional model of the arrangement of atoms within the co-crystal lattice. This provides precise information on bond lengths, bond angles, and, crucially, the intermolecular interactions (e.g., hydrogen bonds) that hold the co-crystal together. nih.gov

The following table presents hypothetical crystallographic data for a co-crystal of this compound and succinic acid, illustrating the typical parameters obtained from an SC-XRD experiment.

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C7H13NO2 · C4H6O4 |

| Formula Weight | 261.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.8 Å α = 90°, β = 105.5°, γ = 90° |

| Volume | 1225.4 Å3 |

| Z (Formula units per cell) | 4 |

| Calculated Density | 1.415 g/cm3 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Final R-indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 |

From such data, researchers can confirm the formation of a new crystalline phase and analyze the specific hydrogen bonding synthons between the pyrrolidinone ring and the carboxylic acid groups of the co-former. This provides fundamental insights into how molecular recognition directs the assembly of the crystal structure.

Powder X-ray Diffraction for Polymorph Screening Methodologies

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. rigaku.com These different forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability. americanpharmaceuticalreview.com Therefore, comprehensive polymorph screening is a critical step in the development of chemical and pharmaceutical compounds. Powder X-ray diffraction (PXRD) is the primary tool for this purpose. rigaku.comunits.it

The goal of a polymorph screen is to crystallize a compound under a wide variety of conditions to discover as many of its solid forms as possible. For this compound, a typical screen would involve crystallization experiments using:

A wide range of solvents of varying polarity.

Different crystallization techniques, such as slow cooling, fast cooling (crash cooling), and solvent-antisolvent addition.

Varying temperatures and pressures.

Grinding and slurry experiments to induce phase transformations. sci-hub.box

Each solid sample produced is then analyzed by PXRD to determine if a new crystalline form has been created. americanpharmaceuticalreview.com

In PXRD, a sample of the polycrystalline (powder) material is irradiated with a monochromatic X-ray beam. The sample is scanned over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle. Unlike SC-XRD, which uses a single crystal, PXRD produces a diffraction pattern that is a function of the distribution of crystal orientations in the powder.

Each crystalline polymorph has a unique crystal lattice, which results in a distinct powder diffraction pattern. rigaku.com This pattern serves as a characteristic "fingerprint" for that specific solid form. rigaku.comunits.it The analysis involves comparing the PXRD pattern of a new sample to the patterns of all known forms of the compound. rigaku.com The appearance of new peaks or shifts in peak positions indicates the presence of a new polymorph. rigaku.com

PXRD is used for:

Qualitative Identification: Distinguishing one polymorph from another or from an amorphous form. rigaku.comamericanpharmaceuticalreview.com

Quantitative Analysis: Determining the relative amounts of different polymorphs in a mixture by analyzing the intensity of unique diffraction peaks. rigaku.commdpi.com

Purity Assessment: Ensuring the polymorphic purity of a bulk sample. nih.gov

The following table provides hypothetical PXRD data for two potential polymorphs (Form A and Form B) of this compound. The table lists the characteristic diffraction peaks (2θ values) and their relative intensities, which allow for unambiguous differentiation between the forms.

| Hypothetical Polymorph Form A | Hypothetical Polymorph Form B | ||

|---|---|---|---|

| Position [°2θ] | Relative Intensity [%] | Position [°2θ] | Relative Intensity [%] |

| 8.1 | 100 | 9.5 | 85 |

| 12.3 | 45 | 11.2 | 100 |

| 16.2 | 80 | 14.8 | 60 |

| 18.5 | 65 | 17.0 | 35 |

| 20.4 | 90 | 21.6 | 70 |

| 24.7 | 50 | 25.3 | 45 |

The distinct peak positions in the PXRD patterns for Form A and Form B confirm that they are different crystalline structures. This type of analysis is fundamental for selecting the desired polymorph for further use and for quality control during manufacturing to ensure batch-to-batch consistency. mdpi.com

Applications of 3 2 Methoxyethyl Pyrrolidin 2 One in Non Biological and Non Medical Contexts

Role in Polymer Chemistry and Advanced Materials Science

The incorporation of pyrrolidinone moieties into polymers is a well-established strategy to modulate their properties. For instance, Poly(N-vinylpyrrolidone) (PNVP) is a widely recognized water-soluble polymer known for its biocompatibility and low toxicity. acs.org The pyrrolidinone side group is key to its hydrophilicity and has led to its use in a range of applications. The substitution on the pyrrolidinone ring, as in 3-(2-Methoxyethyl)pyrrolidin-2-one, offers a pathway to novel polymers with tailored characteristics.

The polymerization of vinyl-substituted pyrrolidinones is a common method for creating new polymers. For example, the photopolymerization of 1-vinyl-2-pyrrolidone (NVP) can be modified by introducing co-monomers with alkyl substitutions at the 3-position of the pyrrolidinone ring. kpi.ua Research on 3-hexyl-1-vinyl-2-pyrrolidone has shown that such substitutions can act as internal plasticizers, lowering the glass transition temperature (Tg) of the resulting polymer. kpi.ua

Similarly, this compound, if functionalized with a polymerizable group like a vinyl or acryloyl moiety, could serve as a valuable monomer or co-monomer. The presence of the methoxyethyl group at the 3-position would be anticipated to influence the polymer's properties in several ways:

Solubility: The ether linkage in the methoxyethyl group could enhance solubility in a broader range of organic solvents compared to unsubstituted or simple alkyl-substituted pyrrolidinone monomers.

Flexibility: The flexible methoxyethyl side chain could increase the segmental motion of the polymer backbone, leading to a lower glass transition temperature and potentially elastomeric properties.

The synthesis of polymers from pyrrolidone-based monomers can be achieved through methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and dispersity. acs.org For instance, the RAFT aqueous solution polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone has been successfully demonstrated. acs.org A similar approach could likely be applied to a vinyl or acryloyl derivative of this compound.

Table 1: Potential Influence of 3-Substituents on Poly(vinylpyrrolidinone) Properties

| 3-Substituent | Expected Impact on Polymer Properties | Rationale |

|---|---|---|

| Hydrogen (unsubstituted) | High Tg, water-soluble | Standard properties of PNVP. |

| Hexyl Group | Lower Tg, internal plasticization | Increased free volume and chain flexibility. kpi.ua |

| 2-Methoxyethyl Group | Lower Tg, modified solubility | Flexible ether side chain, potential for enhanced solubility in various solvents. |

Functionalized polymer scaffolds are macromolecules designed with specific reactive sites for the attachment of other molecules or to impart particular functions. The pyrrolidinone heterocycle is a valuable component in such scaffolds due to its chemical stability and the potential for substitution at various positions. acs.orgnih.gov

This compound can be envisioned as a building block for functionalized polymer scaffolds. The methoxyethyl group itself can be a point of attachment or modification. For instance, if the terminal methyl group were replaced with a reactive functional group, it would provide a handle for post-polymerization modification.

Catalytic Applications and Ligand Design Based on the Pyrrolidinone Scaffold

The rigid, cyclic structure of the pyrrolidinone core has made it a privileged scaffold in the design of chiral auxiliaries and ligands for asymmetric catalysis. nih.govmanchester.ac.uk The ability to introduce substituents at specific positions allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high stereoselectivity in chemical reactions.

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The pyrrolidinone scaffold has been successfully employed for this purpose. For example, derivatives of pyroglutamic acid have been used as chiral auxiliaries in the asymmetric synthesis of complex molecules. elsevierpure.com Furthermore, 3,3-dimethyl-5-substituted-2-pyrrolidinones have been developed as "Quat" chiral auxiliaries for stereoselective enolate reactions. manchester.ac.uk

If this compound is synthesized in an enantiomerically pure form, it has the potential to act as a chiral auxiliary. The stereocenter at the 3-position could direct the approach of reagents to a prochiral center elsewhere in the molecule. The methoxyethyl group could play a crucial role by:

Steric Hindrance: Shielding one face of a reactive intermediate, thereby forcing an incoming reactant to attack from the opposite, less hindered face.

Chelation: The ether oxygen could coordinate to a metal center in a catalyst or reagent, creating a rigid, well-defined transition state that enhances stereoselectivity. This has been observed to be a key factor in asymmetric syntheses using chiral alkoxy amines. uoa.gr

The pyrrolidinone scaffold is also a core component of many organocatalysts, particularly those derived from proline. nih.gov These catalysts are effective in a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.govrsc.org A chiral this compound derivative could serve as a precursor to a novel class of organocatalysts where the methoxyethyl group helps to define the chiral environment around the catalytic site.

Beyond its direct use as a chiral auxiliary, this compound can serve as a precursor for more complex ligands used in metal-catalyzed reactions. The pyrrolidinone ring can be chemically modified, for example, by reduction of the lactam to a pyrrolidine (B122466), to create bidentate or tridentate ligands. The methoxyethyl side chain offers an additional site for modification to tune the ligand's properties.

The development of polymer-supported catalysts is an area of growing interest for sustainable chemistry, as it facilitates catalyst recovery and reuse. tdx.cat A pyrrolidinone-based ligand derived from this compound could be anchored to a polymer support, potentially through the methoxyethyl group, to create a recyclable catalytic system.

Table 2: Potential Catalytic Roles of Chiral this compound Derivatives

| Application | Potential Role of the Methoxyethyl Group | Example of a Related System |

|---|---|---|

| Chiral Auxiliary | Steric blocking and/or chelation to a metal center. | 3,3-dimethyl-5-substituted-2-pyrrolidinone auxiliaries. manchester.ac.uk |

| Organocatalyst | Defining the chiral pocket of the catalyst. | Proline-based dipeptides with a 2-pyrrolidinone (B116388) scaffold. nih.gov |

| Metal Ligand | Tuning electronic and steric properties; providing an anchoring point for polymer support. | Polymer-supported pyrrolidine ligands for asymmetric catalysis. tdx.cat |

Contributions to Agrochemical Research and Development (Focus on chemical synthesis and structural innovation, not efficacy/dosage)

The search for new agrochemicals with improved properties is a continuous effort in the chemical industry. nih.gov Heterocyclic compounds are a rich source of inspiration for the design of new active ingredients. The pyrrolidinone ring is found in a number of biologically active compounds, and its derivatives are explored for various applications, including as herbicides. wikipedia.org

The role of this compound in this field is primarily as a structural scaffold for the synthesis of novel potential agrochemicals. The chemical synthesis of new molecules is at the heart of agrochemical innovation. acs.org By using this compound as a starting material, chemists can create a library of new compounds with diverse functionalities.

The methoxyethyl substituent is of particular interest for structural innovation in agrochemical design. This group can influence several key physicochemical properties that are important for the behavior of a molecule in an agricultural context, such as:

Solubility: The ether linkage can affect the water and lipid solubility of the final compound, which is a critical parameter for its uptake and transport in plants.

Metabolic Stability: The methoxyethyl group may be susceptible to metabolic breakdown in plants or the environment, which can be a desirable feature for creating non-persistent agrochemicals.

Conformational Flexibility: The flexibility of the side chain can influence how the molecule interacts with its biological target.

The synthesis of new pyrrolidinone derivatives is an active area of research, with methods being developed to create highly functionalized structures. rsc.orgnih.gov These synthetic strategies could be applied to this compound to generate novel chemical entities for screening as potential herbicides, fungicides, or insecticides.

Information Deficit: The Obscure Profile of this compound in Agrochemical and Synthetic Chemistry

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available for the chemical compound this compound in the contexts of agrochemical applications or as a versatile building block in complex organic synthesis.

This information scarcity prevents the creation of a detailed and scientifically accurate article as requested. The outlined sections concerning its use as a synthetic intermediate for agrochemical candidates, a structural scaffold for novel agrochemical targets, and its broader utility in complex organic synthesis cannot be populated with factual research findings, as none were found.

While the pyrrolidin-2-one core structure is a well-established pharmacophore and a common motif in medicinal chemistry and materials science, the specific derivative, this compound, appears to be an uncharacterized or at least unpublished compound in the specified non-biological and non-medical fields.

General information on related pyrrolidinone compounds highlights their importance as synthetic intermediates. For instance, various substituted pyrrolidinones are precursors in the synthesis of a range of biologically active molecules. They can be synthesized through methods such as the lactamization of gamma-amino acids or their esters, or via multi-component reactions. The reactivity of the lactam ring and the potential for functionalization at various positions make them attractive scaffolds in synthetic chemistry.

However, without specific studies on this compound, any discussion of its potential applications would be purely speculative and would not adhere to the strict requirement for scientifically accurate and sourced content. The influence of the 3-(2-methoxyethyl) substituent on the reactivity and properties of the pyrrolidin-2-one ring has not been documented in the context of agrochemical development or as a building block for complex molecules.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” and its applications in non-biological and non-medical contexts is not possible at this time due to the absence of relevant scientific data.

Future Directions and Emerging Research Avenues for 3 2 Methoxyethyl Pyrrolidin 2 One

Unexplored Synthetic Pathways and Sustainable Methodologies

The development of novel and sustainable synthetic routes to 3-(2-Methoxyethyl)pyrrolidin-2-one is a primary area for future investigation. While general methods for pyrrolidinone synthesis exist, targeting this specific 3-substituted derivative with greener and more efficient methodologies remains an open challenge.

Future research could focus on several promising strategies:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to access specific stereoisomers of this compound would be a significant advancement. This could involve the use of chiral catalysts in reactions such as the asymmetric hydrogenation of a suitable precursor or a Michael addition of a methoxyethyl nucleophile to an α,β-unsaturated lactam.

Biocatalysis: The use of enzymes, such as transaminases or lipases, could offer a highly selective and environmentally benign route to the target molecule or its key intermediates. acs.org For instance, a transaminase could be employed for the asymmetric amination of a keto-precursor, followed by cyclization. acs.org

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability over traditional batch methods. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing waste.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate a methoxyethyl-containing building block could provide a rapid and atom-economical route to the target compound and its derivatives. nih.gov Research into new combinations of starting materials and catalysts for such reactions is a fertile area for exploration. nih.gov

Discovery of Novel Reactivity and Transformation Mechanisms

The unique structural features of this compound, namely the lactam ring, the methoxyethyl side chain, and the potential for chirality, suggest a rich and largely unexplored reactive landscape.

Key areas for future investigation include:

Functionalization of the Pyrrolidinone Ring: Exploring the selective functionalization of the pyrrolidinone ring at positions other than the substituent at C3 would open up avenues to a diverse range of new derivatives with potentially interesting properties. This could involve selective C-H activation or the introduction of functional groups on the nitrogen atom.

Transformations of the Methoxyethyl Side Chain: The ether linkage in the side chain offers a handle for further chemical modification. Cleavage of the ether could provide a hydroxyl group, which can be a precursor for esterification, oxidation, or other transformations, leading to a variety of new analogues.

Ring-Opening and Ring-Expansion Reactions: Investigating the conditions under which the lactam ring can be opened or expanded could lead to the synthesis of novel acyclic and larger heterocyclic structures. For example, controlled hydrolysis of the lactam would yield the corresponding γ-amino acid. atamanchemicals.com

Mechanistic Studies: Detailed mechanistic studies of known and newly discovered reactions involving this compound are crucial for optimizing reaction conditions and for the rational design of new transformations. This could involve a combination of experimental techniques and computational modeling to elucidate reaction pathways and transition states. nih.gov

Integration into Next-Generation Functional Materials and Devices

The physicochemical properties of this compound, such as its polarity and potential for hydrogen bonding, make it an interesting candidate for incorporation into advanced functional materials.

Future research could explore its use in:

Polymer Chemistry: As a monomer or an additive, this compound could be used to synthesize novel polymers with tailored properties. For instance, its incorporation into polymer backbones could influence solubility, thermal stability, and mechanical properties. The related N-vinylpyrrolidone is a well-known monomer for producing biocompatible polymers.

Electrolytes for Batteries: The polar nature of the molecule suggests its potential as a component in non-aqueous electrolytes for lithium-ion batteries or other electrochemical devices. Its ether functionality could aid in the solvation of metal ions.

Functional Coatings and Films: The ability to form hydrogen bonds and its potential to be functionalized could be exploited in the development of functional coatings with specific adhesion, barrier, or responsive properties.

Advanced Computational Modeling for Predictive Chemical Synthesis and Discovery

Computational chemistry offers powerful tools to accelerate the discovery and development of new chemical entities and processes. For this compound, computational modeling can play a pivotal role in several areas.

Future research directions include:

Predictive Synthesis: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the feasibility and selectivity of unexplored synthetic routes. nih.gov This can help to prioritize experimental efforts and reduce the amount of trial-and-error in the laboratory.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of derivatives of this compound. scispace.com This would enable the virtual screening of large libraries of related compounds to identify candidates with desired characteristics.

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound is crucial for understanding its reactivity and interactions with other molecules. Molecular mechanics and molecular dynamics simulations can provide valuable insights into its conformational landscape.

Docking and Molecular Design: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding of this compound and its derivatives to biological targets, such as enzymes or receptors. nih.gov This can guide the design of new and more potent bioactive compounds. scispace.com

Q & A

Q. What are the recommended storage conditions and safety precautions for handling 3-(2-Methoxyethyl)pyrrolidin-2-one in laboratory settings?

- Methodological Answer : Store the compound in a tightly sealed container in a dry, well-ventilated area to prevent leakage or degradation. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as skin contact or inhalation may cause irritation. Follow institutional protocols for waste disposal, particularly for halogenated or reactive byproducts. Note that while some safety data sheets (SDS) classify this compound as having "no known hazards," conflicting evidence recommends precautions due to insufficient toxicological data .

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

- Methodological Answer : A common approach involves the ring-opening of substituted pyrrolidines followed by re-cyclization. For example, acylation of 3-amino-pyrrolidin-2-one with methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Alternatively, nucleophilic substitution at the pyrrolidinone nitrogen using 2-methoxyethyl triflate has been reported for analogous structures. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical .

Advanced Research Questions

Q. How can researchers address discrepancies in reported safety data for this compound, particularly regarding toxicity and environmental impact?

- Methodological Answer : Conduct a tiered risk assessment:

- In vitro assays : Use cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to evaluate acute toxicity.

- Environmental fate studies : Perform OECD 301 biodegradability tests and soil mobility assays if ecological data are absent.

- Cross-reference analogs : Compare with structurally similar compounds (e.g., fluorinated pyrrolidinones) that have established hazard profiles. Document all findings to reconcile gaps in existing SDS data .

Q. What advanced analytical techniques are recommended for characterizing the purity and structural integrity of this compound in pharmaceutical research?

- Methodological Answer :

- NMR spectroscopy : Use H/C NMR to confirm regiochemistry of the methoxyethyl substituent and detect tautomeric impurities.

- HPLC-MS : Employ reverse-phase C18 columns (gradient: 0.1% formic acid in water/acetonitrile) with ESI-MS to quantify purity and identify degradation products.

- XRPD : For crystalline batches, X-ray powder diffraction can validate polymorphic consistency, referencing peaks at 2θ = 12.5°, 18.7°, and 24.3° as indicative of the stable form .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives in neuropharmacology studies?

- Methodological Answer :

- Enzyme inhibition assays : Screen for phosphodiesterase 10A (PDE10A) inhibition using fluorescence-based kits (e.g., cAMP/cGMP hydrolysis monitoring). Compare potency to reference inhibitors like JNJ-42314415 .

- PET imaging : Radiolabel the compound with F for in vivo distribution studies targeting synaptic vesicle glycoprotein 2A (SV2A) in neurodegenerative models. Optimize lipophilicity (logP < 3) to enhance blood-brain barrier penetration .

Data Contradiction Analysis

- Safety vs. Hazard Classification : While SDS from Combi-Blocks (2023) states "no known hazards," other sources (e.g., ) advise strict PPE due to potential skin/respiratory irritation. Resolve this by assuming the SDS reflects limited acute toxicity data, whereas precautionary measures are based on structural alerts (e.g., methoxyethyl groups’ potential metabolic toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.